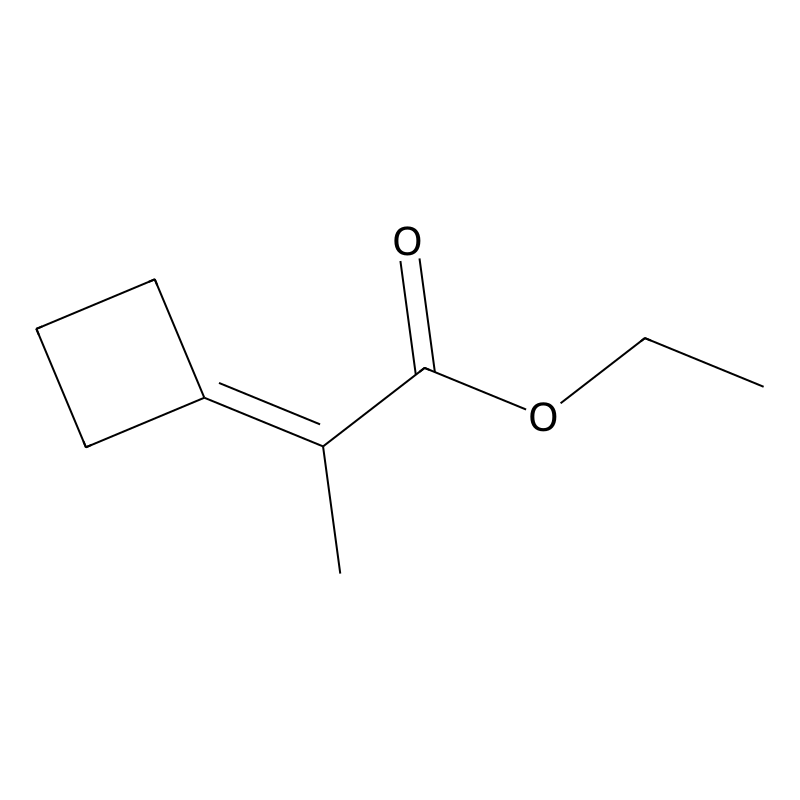

Ethyl 2-cyclobutylidenepropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential applications based on structure

The presence of an ester functional group and a cyclobutene moiety suggests Ethyl 2-cyclobutylidenepropanoate could be of interest in fields like organic synthesis or medicinal chemistry. Ester functionalities are commonly used as protecting groups in organic synthesis , and cyclobutene rings can be found in some biologically active molecules . However, further research is needed to confirm these potential applications.

Availability of research data

Scientific databases like SciFinder or Google Scholar don't yield a significant number of research publications directly focused on Ethyl 2-cyclobutylidenepropanoate (as of March 10, 2024). This suggests that the compound is either a relatively new discovery or has not been extensively studied yet.

Ethyl 2-cyclobutylidenepropanoate is an organic compound with the chemical formula CHO and a molecular weight of 182.26 g/mol. It is characterized by the presence of a cyclobutylidene group, which contributes to its unique structural properties. The compound is often utilized in various

- Esterification: The compound can be synthesized through the reaction of cyclobutylidene with propanoic acid or its derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and acid.

- Addition Reactions: The double bond in the cyclobutylidene moiety makes it susceptible to electrophilic addition reactions, which can lead to various substituted products.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives of cyclobutylidene compounds have been investigated for their ability to inhibit cancer cell proliferation.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of Ethyl 2-cyclobutylidenepropanoate.

The synthesis of Ethyl 2-cyclobutylidenepropanoate can be achieved through multiple methods:

- Direct Esterification: Reacting cyclobutylidene with propanoic acid in the presence of an acid catalyst.

- Michael Addition: Utilizing a Michael acceptor approach where cyclobutylidene reacts with ethyl acrylate under basic conditions.

- Cycloaddition Reactions: Employing cycloaddition methods to construct the cyclobutyl ring followed by esterification.

Each method offers different advantages regarding yield, purity, and reaction conditions.

Ethyl 2-cyclobutylidenepropanoate has potential applications in:

- Pharmaceuticals: As a building block for drug development, particularly in creating novel antimicrobial or anticancer agents.

- Material Science: In polymer chemistry, it may serve as a monomer for synthesizing new materials with desirable mechanical properties.

- Flavor and Fragrance Industry: Due to its unique structure, it may also find applications in developing flavoring agents or fragrances.

Ethyl 2-cyclobutylidenepropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity (%) | Notable Features |

|---|---|---|---|

| Ethyl 2-cyclobutylideneacetate | 27741-65-7 | 88 | Contains an acetate group instead of propanoate |

| (Z)-3,7-Dimethylocta-2,6-dien-1-yl acetate | 141-12-8 | 85 | Features a longer carbon chain with multiple double bonds |

| Methyl 1-cyclopentene-1-carboxylate | 25662-28-6 | 73 | A five-membered ring structure differing from cyclobutane |

| Methyl cyclohex-1-enecarboxylate | 18448-47-0 | 73 | A six-membered ring structure offering different reactivity |

| (2E,4E)-Ethyl hexa-2,4-dienoate | 2396-84-1 | 71 | Contains conjugated double bonds enhancing reactivity |

Ethyl 2-cyclobutylidenepropanoate stands out due to its unique cyclobutylidene structure that influences both its chemical reactivity and potential biological activities.